1-(3,4-Dichlorophenyl)-2-hydroxyethanone
Overview
Description
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxy ethanone moiety. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific enzymes in the parasites, inhibiting their growth and survival .
Mode of Action
Related compounds like dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the organism to convert light energy into chemical energy .
Biochemical Pathways
Related compounds have been shown to affect the photosynthetic electron transport chain in photosynthesis . They also seem to have an impact on the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways .
Pharmacokinetics
Related compounds like sertraline, designated as (1s,4s)-n-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, have been studied extensively .
Result of Action
Related compounds have been shown to exhibit antioxidant activity, scavenging reactive oxygen species (ros) directly . They also seem to have a protective effect against oxidative damage in cells .
Action Environment
It’s worth noting that the degradation of related compounds like propanil (an anilide herbicide) in the environment has been studied, and microbial consortia capable of degrading these compounds have been identified .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the synthesis of 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(3,4-Dichlorophenyl)-2-oxo-1-ethanone.
Reduction: 1-(3,4-Dichlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBTDISCZJNID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427666 | |
Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113337-38-5 | |
Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dichlorophenyl)-2-hydroxyethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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